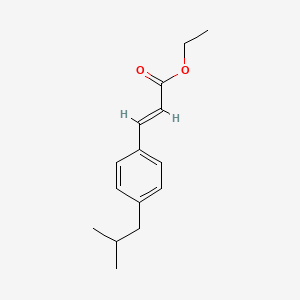

3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride involves the condensation of chlorides of 3-(10H-phenothiazin-10-yl)propionic acid with substituted phenothiazines. This process results in compounds confirmed by various analytical techniques including IR, 1H NMR, mass, and elemental analysis (Bansode, Dongre, & Dongre, 2009).

Molecular Structure Analysis

Structural investigations of phenothiazine derivatives are typically completed using spectroscopic methods (NMR, FT-IR, UV–vis, MS), supported by molecular mechanics and semi-empirical DFT calculations. These analyses confirm the molecular structure and provide insights into the stability and conformation of the compounds (Gaina et al., 2012).

Chemical Reactions and Properties

Phenothiazine derivatives undergo various chemical reactions, leading to the synthesis of compounds with distinct properties. For instance, the reaction of phenothiazine with Cl(CH2)3Br and subsequent steps result in the formation of azetidine-1-carboxamides, showcasing the versatility of phenothiazine in chemical synthesis (Sharma et al., 2012).

Physical Properties Analysis

The physical properties of phenothiazine derivatives, such as solubility, crystallinity, and thermal stability, are essential for determining their practical applications. These properties are often influenced by the structural modifications and the presence of functional groups in the phenothiazine core.

Chemical Properties Analysis

Phenothiazine derivatives exhibit a broad range of chemical properties, including antibacterial and antifungal activities. The chemical structure, particularly the substitution pattern on the phenothiazine nucleus, plays a crucial role in their biological activities and interactions with biological targets (Bansode, Dongre, & Dongre, 2009).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitumor Activities

Phenothiazines, including derivatives of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride, have been explored for their antimicrobial properties. Research has shown that phenothiazines can inhibit the growth of Mycobacterium tuberculosis, including drug-resistant strains, suggesting a potential avenue for treating tuberculosis and possibly other bacterial infections (Amaral, Kristiansen, Viveiros, & Atouguia, 2001). This antimicrobial activity extends to a broad spectrum of microorganisms, indicating its versatility as a candidate for developing new antimicrobial therapies.

The antitumor properties of phenothiazines have also been a significant focus of research. While some studies suggest that phenothiazines do not show substantial antitumor activity, derivatives of these compounds help decrease cytotoxic effects caused by radiation and chemical carcinogens. This protective effect against cancerous transformations indicates a potential indirect application in cancer treatment, particularly in protecting healthy tissues during cancer therapy (Motohashi, Gollapudi, Emrani, & Bhattiprolu, 1991).

Eigenschaften

IUPAC Name |

3-amino-1-phenothiazin-10-ylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS.ClH/c16-10-9-15(18)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17;/h1-8H,9-10,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJFPNHMMGRCGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202727 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B1143935.png)

![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)

![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)